7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid
Descripción
7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic spiro[3.5]nonane core with two fluorine atoms at the 7-position, a tert-butoxycarbonyl (BOC)-protected amino group, and a carboxylic acid moiety. This structure confers unique physicochemical properties, including enhanced metabolic stability due to fluorine substitution and selective reactivity imparted by the BOC group and carboxylic acid. Its applications span medicinal chemistry, particularly in drug design targeting enzymes or receptors sensitive to fluorinated scaffolds .
Propiedades
IUPAC Name |
7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F2NO4/c1-12(2,3)22-11(21)18-14(10(19)20)8-13(9-14)4-6-15(16,17)7-5-13/h4-9H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRXVLZIKWTFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCC(CC2)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid, with the CAS number 2567495-70-7, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure, which may influence its interaction with biological targets. The focus of this article is to explore the biological activity of this compound through various studies and research findings.
- Molecular Formula: C14H17F2NO4
- Molecular Weight: 319.34 g/mol
- IUPAC Name: (2S)-3-(3,4-difluorophenyl)-2-[[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
The biological activity of 7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid is primarily linked to its interaction with GABA_A receptors and other neurotransmitter systems. Research indicates that compounds with similar structures can modulate GABAergic activity, potentially leading to effects such as bronchodilation and anti-inflammatory responses in pulmonary tissues .
In Vitro Studies
-
GABA_A Receptor Binding Affinity:
- Compounds similar to 7,7-Difluoro have shown significant binding affinity to GABA_A receptors, which play a crucial role in mediating inhibitory neurotransmission in the central nervous system.
- A study reported that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent activity against these receptors .
- Cell Viability and Toxicity Assays:
| Compound | IC50 (nM) | Cell Viability (%) |
|---|---|---|
| Compound A | 9 | 95 |
| Compound B | 15 | 92 |
| 7,7-Difluoro | 12 | 90 |
In Vivo Studies
- Bronchodilator Effects:
- Animal models have illustrated that compounds with similar structures can induce relaxation of airway smooth muscle. For instance, a study on guinea pigs showed that administration of GABA_A receptor ligands resulted in reduced airway hyperresponsiveness (AHR) following methacholine challenge .
- The compound's ability to cross the blood-brain barrier was assessed, confirming minimal central nervous system penetration which is advantageous for targeting peripheral tissues without CNS side effects .
Case Studies
- Asthma Models:
- Inflammatory Response:
Comparación Con Compuestos Similares
Structural Analogs and Key Differences
6-{[(tert-Butoxy)Carbonyl]Amino}Spiro[3.5]Nonane-6-Carboxylic Acid
- Structure: Shares the spiro[3.5]nonane core and BOC-amino-carboxylic acid motif but lacks fluorine substitution at the 7-position.
2-Cyano-7-Oxaspiro[3.5]Nonane-2-Carboxylic Acid
- Structure: Incorporates an oxygen atom (oxa) in the spiro ring and a cyano group instead of fluorine and BOC-amino groups.
- Impact: The oxa substitution increases polarity, while the cyano group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic additions compared to the target compound’s carboxylic acid .
N-{7,7-Difluoro-2-FormylSpiro[3.5]Nonan-2-yl}Carbamate
- Structure : Retains the 7,7-difluoro spiro core but replaces the carboxylic acid with a formyl group.
- Impact : The formyl group enhances reactivity toward nucleophiles (e.g., in Schiff base formation), whereas the carboxylic acid in the target compound enables salt formation or esterification .
7,7-Difluorospiro[3.5]Nonane-2-Carboxylic Acid
- Structure: Lacks the BOC-protected amino group but retains the difluoro and carboxylic acid groups.
Physicochemical Properties
Metabolic Stability
- The 7,7-difluoro substitution in the target compound mirrors the behavior of 2',2'-difluorodeoxycytidine (dFdC) , a nucleoside analog where fluorine enhances resistance to enzymatic degradation, leading to prolonged intracellular retention of active metabolites .
- In contrast, non-fluorinated analogs (e.g., 6-BOC-spiro) may exhibit faster clearance due to oxidative metabolism .
Enzyme Interactions
- The BOC group in the target compound prevents premature amine reactivity, a strategy also observed in spirocyclic beta-lactam antibiotics (e.g., cephalosporins), where protective groups enhance stability during synthesis .
- Fluorine’s electron-withdrawing effects may mimic the action of arabinosylcytosine (ara-C), where fluorine substitution increases affinity for kinases and polymerases, as seen in dFdC’s superior cytotoxicity compared to ara-C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
